N-(1H-benzimidazol-2-yl)-3-ethyl-4-oxophthalazine-1-carboxamide

Catalog No.
S11201539
CAS No.
M.F
C18H15N5O2
M. Wt
333.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1H-benzimidazol-2-yl)-3-ethyl-4-oxophthalazine-...

Product Name

N-(1H-benzimidazol-2-yl)-3-ethyl-4-oxophthalazine-1-carboxamide

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-ethyl-4-oxophthalazine-1-carboxamide

Molecular Formula

C18H15N5O2

Molecular Weight

333.3 g/mol

InChI

InChI=1S/C18H15N5O2/c1-2-23-17(25)12-8-4-3-7-11(12)15(22-23)16(24)21-18-19-13-9-5-6-10-14(13)20-18/h3-10H,2H2,1H3,(H2,19,20,21,24)

InChI Key

JJLSSMPVWSLONB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NC4=CC=CC=C4N3

N-(1H-benzimidazol-2-yl)-3-ethyl-4-oxophthalazine-1-carboxamide is a complex organic compound characterized by its unique structural features, which include a benzimidazole moiety and a phthalazine ring. The molecular formula of this compound is C17H16N4O2, and it has a molecular weight of approximately 304.34 g/mol. The presence of both the benzimidazole and phthalazine structures suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Typical of amides and heterocycles. Key reactions may include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The electrophilic carbon in the phthalazine ring can undergo nucleophilic attack by various nucleophiles, leading to substitution products.
  • Condensation Reactions: The compound may react with other amines or alcohols to form new amides or esters, respectively.

These reactions highlight the compound's versatility in synthetic organic chemistry.

N-(1H-benzimidazol-2-yl)-3-ethyl-4-oxophthalazine-1-carboxamide exhibits significant biological activity, particularly in antimicrobial and anticancer research. Compounds containing benzimidazole and phthalazine moieties are known for their ability to inhibit specific enzymes or interact with DNA, making them potential candidates for drug development against various pathogens and cancer cells. Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, although further research is needed to establish its efficacy and mechanism of action.

The synthesis of N-(1H-benzimidazol-2-yl)-3-ethyl-4-oxophthalazine-1-carboxamide typically involves multi-step synthetic pathways. A common approach includes:

  • Formation of Benzimidazole: Starting from o-phenylenediamine and a suitable carboxylic acid or its derivative to form the benzimidazole core.
  • Phthalazine Synthesis: Reacting an appropriate phthalic anhydride with an amine to construct the phthalazine framework.
  • Amide Bond Formation: Coupling the benzimidazole derivative with the phthalazine intermediate through an amide bond formation reaction, often using coupling agents like dicyclohexylcarbodiimide.

This synthetic route underscores the complexity involved in producing this compound.

The unique structure of N-(1H-benzimidazol-2-yl)-3-ethyl-4-oxophthalazine-1-carboxamide lends itself to several applications:

  • Pharmaceutical Development: Its potential as an antimicrobial or anticancer agent makes it a candidate for further drug development.
  • Research Tool: Its unique chemical properties may be utilized in biochemical assays or as a probe in biological studies.
  • Material Science: Due to its heterocyclic nature, it could also find applications in developing new materials with specific electronic or optical properties.

Interaction studies involving N-(1H-benzimidazol-2-yl)-3-ethyl-4-oxophthalazine-1-carboxamide focus on its binding affinity to various biological targets. Initial studies suggest that this compound may interact with specific enzymes or receptors involved in disease pathways. Techniques such as molecular docking simulations and surface plasmon resonance could provide insights into these interactions, paving the way for targeted drug design.

Several compounds share structural similarities with N-(1H-benzimidazol-2-yl)-3-ethyl-4-oxophthalazine-1-carboxamide, including:

Compound NameStructural FeaturesNotable Activities
1H-benzimidazoleContains a benzimidazole coreAntimicrobial properties
PhthalazinoneContains a phthalazine ringAntitumor activity
N-(2-hydroxyethyl)benzimidazoleBenzimidazole with an ethyl groupAntiviral properties
4-Oxophthalazine derivativesSimilar oxo group on phthalazinePotential anti-inflammatory effects

Uniqueness

N-(1H-benzimidazol-2-yl)-3-ethyl-4-oxophthalazine-1-carboxamide is unique due to its combination of both benzimidazole and phthalazine structures, which may offer synergistic effects not observed in simpler derivatives. This dual structure enhances its potential biological activity compared to compounds that contain only one of these moieties.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

333.12257474 g/mol

Monoisotopic Mass

333.12257474 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-08-2024

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